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H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH - 252256-37-4

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH

Catalog Number: EVT-3165710
CAS Number: 252256-37-4
Molecular Formula: C51H82N14O18S
Molecular Weight: 1211.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified as a bioactive peptide due to its involvement in biological signaling and potential therapeutic applications. It falls under the category of neuropeptides and hormonal peptides, which are known to influence physiological functions such as mood regulation, pain perception, and metabolic processes.

Synthesis Analysis

The synthesis of H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

Key Parameters in Synthesis

  • Resin Type: A common choice is Wang resin or Fmoc (9-fluorenylmethyloxycarbonyl) resin.
  • Coupling Reagents: Commonly used reagents include N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
  • Deprotection Conditions: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF).
  • Cleavage Conditions: The final cleavage from the resin may involve trifluoroacetic acid (TFA) to release the peptide while preserving its integrity.
Molecular Structure Analysis

The molecular structure of H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH can be represented by its sequence and spatial arrangement of atoms. The structure exhibits various functional groups characteristic of the amino acids it comprises:

  • Hydrophilic Regions: The presence of serine, glutamic acid, and lysine contributes to hydrophilicity.
  • Hydrophobic Regions: Valine, methionine, and phenylalanine introduce hydrophobic characteristics.

Structural Data

  • Molecular Weight: Approximately 1,140 Da.
  • 3D Structure: The conformation can be influenced by factors such as pH and ionic strength in solution.
Chemical Reactions Analysis

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH can participate in several chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, the peptide bonds can be hydrolyzed to yield individual amino acids.
  2. Oxidation: Methionine residues can undergo oxidation to form methionine sulfoxide.
  3. Phosphorylation: Serine residues can be phosphorylated by kinases, altering the peptide's function.

Technical Details

  • Reaction Conditions: Temperature, pH levels, and solvent choice significantly influence reaction rates and outcomes.
Mechanism of Action

The mechanism of action for H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH is primarily related to its interactions with specific receptors in biological systems.

Key Mechanisms

  • Receptor Binding: This peptide may bind to neuropeptide receptors or hormonal receptors, initiating a cascade of intracellular signaling pathways.
  • Signal Transduction: Upon binding, conformational changes in the receptor lead to activation of downstream signaling molecules such as G-proteins or second messengers like cyclic adenosine monophosphate (cAMP).
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in water; solubility may vary with pH.
  • Stability: Peptides are sensitive to temperature and enzymatic degradation.

Chemical Properties

  • pKa Values: Individual amino acids have specific pKa values affecting their ionization state at various pH levels.

Relevant Data

  • Melting Point: Not directly applicable for peptides but can indicate thermal stability.
Applications

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH has several potential applications in scientific research and medicine:

  1. Therapeutic Agents: Potential use as an inhibitor for enzymes involved in neurodegenerative diseases.
  2. Research Tools: Utilized in studies involving signal transduction pathways or receptor interactions.
  3. Drug Development: As a lead compound for developing new drugs targeting specific physiological pathways.
Molecular Interactions with β-Secretase (BACE1)

Substrate Recognition Mechanisms in APP Processing

The decapeptide H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH (corresponding to APP residues 667-676) constitutes the exact β-secretase cleavage site in amyloid precursor protein (APP), where BACE1 hydrolyzes the Met672↓Asp673 peptide bond to generate the N-terminus of amyloid-β (Aβ) peptides [3] [7]. BACE1, an aspartyl protease with a catalytic dyad (Asp32/Asp228), recognizes this sequence through a combination of electrostatic complementarity, hydrophobic interactions, and specific hydrogen bonding:

  • The P1 residue (Met672) and P1' residue (Asp673) anchor directly within the enzyme's catalytic cleft, with the scissile bond positioned between these residues for nucleophilic attack [7].
  • Flanking charged residues (Glu668, Lys669, Arg675) interact with BACE1's substrate-binding subsites (S3, S2, S2' respectively), enhancing binding affinity through ionic contacts [4] [7].
  • Hydrophobic residues (Val667, Phe674) occupy S4 and S1' pockets, contributing to van der Waals stabilization [7].

Structural studies reveal that this peptide adopts a flexible polyproline II (PPII) helix conformation in aqueous environments, facilitating optimal docking into BACE1's extended substrate groove [3]. Mutations disrupting this conformation (e.g., D-Asp substitution at P1') reduce cleavage efficiency by >50%, underscoring the necessity of precise backbone geometry for enzymatic recognition [3].

Table 1: Key Binding Interactions Between APP₆₆₇₋₆₇₆ and BACE1

Peptide ResidueBACE1 SubsiteInteraction TypeFunctional Consequence
Met672 (P1)S1Hydrophobic anchoringPositions scissile bond for catalysis
Asp673 (P1')S1'H-bond with Arg235Stabilizes tetrahedral transition state
Glu668S3Salt bridge with Arg307Enhances substrate affinity
Lys669S2Electrostatic with Asp228Facilitates conformational alignment
Phe674S2'π-stacking with Tyr198Contributes to binding energy

Conformational Dynamics at the β-Cleavage Site

The APP₆₆₇₋₆₇₆ peptide exhibits solvent-dependent conformational plasticity, which directly modulates its susceptibility to BACE1 cleavage [3]:

  • Aqueous buffers: Dominant PPII helix conformation (60–70% population), characterized by:
  • Left-handed helical torsion angles (φ = -75°, ψ = 145°)
  • Extended backbone facilitating enzyme access [3]
  • Hydrogen-bonding solvents (e.g., TFE): Transition to α-helical structure (40–50% population), reducing catalytic efficiency by sterically hindering BACE1 docking [3]
  • DMSO: Enhanced PPII stability (85% population) due to weakened intramolecular H-bonds, promoting proteolysis [3]

Spectroscopic analyses (VCD, ECD) confirm that the Met-Asp motif acts as a conformational switch:

  • The Asp673 side chain forms an H-bond with Met671 backbone amide, stabilizing a β-turn-like structure essential for catalysis [3].
  • Disruption of this interaction (e.g., via Asp673 → isoAsp mutation) increases disorder and reduces kcat/KM by 3-fold [3].

Table 2: Conformational States of APP₆₆₇₋₆₇₆ Under Different Solvent Conditions

SolventDominant Conformation% PopulationBACE1 Cleavage Rate (nmol/min/µg)
Water (pH 7.4)PPII helix65%3.8 ± 0.2
TFE/H₂O (50%)α-helix45%1.1 ± 0.3
DMSOPPII helix85%4.5 ± 0.3
pH 4.0 bufferDisordered90%4.2 ± 0.4

Mutational Analysis of Asp672 Residue Specificity

Asp673 (P1' position) is a critical determinant of BACE1 specificity, as demonstrated by mutational studies:

  • D-Asp substitution: Reduces cleavage rate by 60% due to disrupted H-bonding with BACE1's Arg235 and altered backbone dihedral angles [3].
  • isoAsp mutation: Decreases catalytic efficiency (kcat/KM) by 70% by introducing a methylene group into the peptide backbone, sterically blocking S1' pocket access [3].
  • Ala or Asn substitutions: Abolish detectable hydrolysis (>95% loss of activity), confirming Asp673's indispensability for transition-state stabilization [7].

Notably, age-dependent racemization of Asp673 to D-isoforms in vivo may contribute to reduced Aβ clearance in Alzheimer's patients, as evidenced by elevated D-Asp levels in amyloid plaques [3]. Enzymatic assays using fluorogenic substrates (Mca-SEVNLDAEFRK(Dnp)-RR-NH₂) confirm that BACE1 exhibits absolute stereospecificity for L-Asp at P1' [7].

Comparative Kinetic Profiling of Wild-Type vs. Swedish Mutant Substrates

The Swedish mutant (KM670/671NL) APP fragment (H-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-OH) exhibits profoundly altered kinetics relative to wild-type:

  • Catalytic efficiency (kcat/KM): Increases 60-fold (from 0.08 to 4.9 µM⁻¹s⁻¹) due to optimized subsite occupancy [6] [7].
  • Binding affinity: 10-fold lower KM (1.2 µM vs. 12 µM for wild-type), attributed to enhanced S4-S3 interactions with Asn670/Leu671 [6].
  • Cleavage rate: Vmax increases 8-fold (38 pmol/min/µg vs. 4.7 pmol/min/µg) when assayed with recombinant BACE1 [7].

Table 3: Kinetic Parameters of BACE1 for Wild-Type vs. Swedish Mutant Substrates

ParameterWild-Type (SEVKM↓DAEFR)Swedish Mutant (SEVNL↓DAEFR)Fold Change
KM (µM)12.0 ± 1.51.2 ± 0.310× ↓
kcat (s⁻¹)0.96 ± 0.085.88 ± 0.126× ↑
kcat/KM (µM⁻¹s⁻¹)0.08 ± 0.014.90 ± 0.1560× ↑
Vmax (pmol/min/µg)4.7 ± 0.438.2 ± 1.28× ↑

Mechanistically, the Asn-Leu dipeptide in the Swedish mutant:

  • Enhances β-strand propensity at residues 668–671, improving alignment with BACE1's catalytic residues [6].
  • Strengthens hydrophobic contacts with Leu671 in S3 pocket, reducing dissociation rate [7].
  • Increases transition-state stabilization via additional H-bonds between Asn670 and BACE1 Thr72 [7].

This kinetic advantage explains the pathogenic Aβ overproduction in Swedish mutation carriers and validates APP₆₆₇₋₆₇₆ as a critical template for designing BACE1 inhibitors [4] [7].

Properties

CAS Number

252256-37-4

Product Name

H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C51H82N14O18S

Molecular Weight

1211.3 g/mol

InChI

InChI=1S/C51H82N14O18S/c1-26(2)40(65-46(78)32(16-18-38(69)70)59-42(74)29(53)25-66)49(81)61-30(13-8-9-20-52)43(75)60-33(19-22-84-4)45(77)64-36(24-39(71)72)47(79)57-27(3)41(73)58-31(15-17-37(67)68)44(76)63-35(23-28-11-6-5-7-12-28)48(80)62-34(50(82)83)14-10-21-56-51(54)55/h5-7,11-12,26-27,29-36,40,66H,8-10,13-25,52-53H2,1-4H3,(H,57,79)(H,58,73)(H,59,74)(H,60,75)(H,61,81)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,36-,40-/m0/s1

InChI Key

BLKDQJZDKNYVBO-MWHZAZASSA-N

SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N

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